N-(2-bromophenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide
Description
N-(2-bromophenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide is a heterocyclic compound featuring a quinazoline-dioxolo core fused with a 1,3-dioxole ring. Key structural elements include:
- A 2-bromophenyl group attached via an acetamide linkage.
- A 3-methyl-1,2,4-oxadiazole moiety linked to the quinazoline core through a methyl group.
- Two ketone groups at positions 6 and 8 of the quinazoline system.
While exact spectral and analytical data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest a molecular formula approximating C23H20BrN5O6 (estimated molecular weight: ~574.3 g/mol).
Properties
Molecular Formula |
C21H16BrN5O6 |
|---|---|
Molecular Weight |
514.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C21H16BrN5O6/c1-11-23-19(33-25-11)9-27-20(29)12-6-16-17(32-10-31-16)7-15(12)26(21(27)30)8-18(28)24-14-5-3-2-4-13(14)22/h2-7H,8-10H2,1H3,(H,24,28) |
InChI Key |
QZWIZTACGIQTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5Br)OCO4 |
Origin of Product |
United States |
Preparation Methods
- The synthesis of this compound involves several steps:
Condensation: Substituted aromatic aldehydes react with N’-(2-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides.
Spectral Confirmation: The structures of the synthesized compounds are confirmed through spectral studies.
- Industrial production methods may vary, but the key step remains the condensation reaction.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties, including antimicrobial and antifungal activities.
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Investigate signaling pathways affected by its binding.
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide ()
Key Differences :
- Substituents : The analog has a 2,3-dimethylphenyl group instead of 2-bromophenyl, reducing steric hindrance and altering electronic properties.
- Linker : An ethyl group connects the oxadiazole to the quinazoline, increasing hydrophobicity compared to the methyl linker in the target compound.
- Molecular Weight : 477.48 g/mol (C24H23N5O6) vs. ~574.3 g/mol for the target compound.
Implications :
- The bromine atom in the target compound may enhance electrophilicity, improving interactions with biological targets (e.g., enzymes or receptors) .
Bromophenyl-Containing Heterocycles
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
Structural Comparison :
Physicochemical Data :
| Parameter | Compound | Target Compound (Inferred) |
|---|---|---|
| IR (C-Br stretch) | 539 cm⁻¹ | ~530–540 cm⁻¹ |
| Molecular Weight | 463.3 g/mol | ~574.3 g/mol |
Activity : Bromophenyl derivatives in and exhibit antimicrobial properties, suggesting the target compound may share similar bioactivity .
Acetamide Derivatives with Oxadiazole Moieties
N-Cyclohexyl-2-phenyl-2-{N-[3-(dioxaborolan)benzyl]acetamido}acetamide ()
Key Contrasts :
Spectral Data :
Antibacterial Potential ()
Biological Activity
The compound N-(2-bromophenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bromophenyl group and a quinazolinone derivative linked through an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 427.31 g/mol. Its structural complexity suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(2-bromophenyl)-2-{...}. For instance, derivatives containing oxadiazole and quinazolinone structures have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds exhibited IC50 values ranging from 10 to 30 µM.
- HepG2 (liver cancer) : Notable cytotoxicity was observed with some derivatives showing IC50 values below 20 µM.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 11.29 |
These results indicate that the compound could serve as a lead for developing new antibiotics.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory activities. Research indicates that it may inhibit pro-inflammatory cytokines in cell models, suggesting a potential therapeutic role in inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar oxadiazole derivatives. The researchers found that compounds with bromine substitutions displayed enhanced cytotoxicity against MCF-7 cells compared to their non-brominated counterparts. This suggests that the presence of bromine may play a crucial role in modulating biological activity.
Study 2: Antimicrobial Screening
In a screening of various derivatives for antimicrobial activity, compounds structurally related to N-(2-bromophenyl)-2-{...} were tested against a panel of bacterial strains. Results indicated that certain substitutions significantly improved antibacterial potency, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
